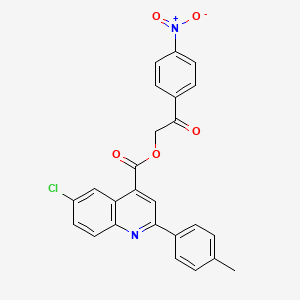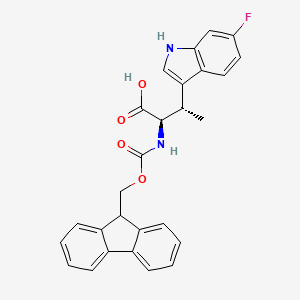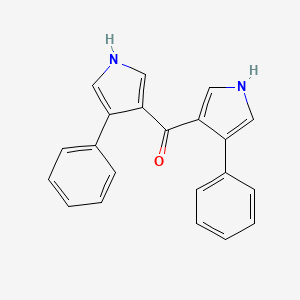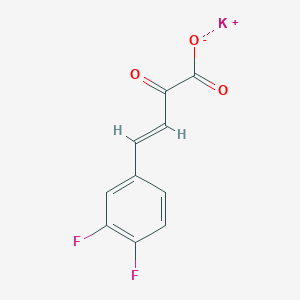
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-2-(4-メチルフェニル)-4-キノリンカルボン酸 2-(4-ニトロフェニル)-2-オキソエチルエステルは、キノリン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性が知られており、多くの場合、新しい治療薬の開発のために医薬品化学で使用されます。
準備方法
6-クロロ-2-(4-メチルフェニル)-4-キノリンカルボン酸 2-(4-ニトロフェニル)-2-オキソエチルエステルの合成には、通常、複数段階の反応が関与します。一般的な合成経路には、以下の手順が含まれます。
キノリンコアの形成: これは、アニリン誘導体がグリセロールと硫酸と酸化剤の存在下で反応するスクラウプ合成によって達成できます。
6-クロロおよび4-メチルフェニル基の導入: これらの基は、求電子置換反応によって導入できます。
エステル結合の形成: キノリンカルボン酸塩と2-(4-ニトロフェニル)-2-オキソエチル基の間のエステル結合は、適切な試薬と条件を使用してエステル化反応によって形成できます。
工業生産方法では、収率と純度を高めるためのこれらの手順の最適化と、反応速度を高めるための触媒の使用が含まれる場合があります。
化学反応の分析
6-クロロ-2-(4-メチルフェニル)-4-キノリンカルボン酸 2-(4-ニトロフェニル)-2-オキソエチルエステルは、以下のものを含むさまざまな化学反応を受けることができます。
酸化: ニトロフェニル基は、ニトロ誘導体を形成するために酸化できます。
還元: ニトロフェニル基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: クロロ基は、適切な条件下でアミンまたはチオールなどの他の求核剤で置換できます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素ガスなどの還元剤、アミンなどの求核剤が含まれます。
科学研究への応用
6-クロロ-2-(4-メチルフェニル)-4-キノリンカルボン酸 2-(4-ニトロフェニル)-2-オキソエチルエステルには、いくつかの科学研究への応用があります。
化学: それは、より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性および抗癌性を含むその潜在的な生物活性について研究されています。
医学: さまざまな病気の治療における治療薬としての潜在的な用途について調査されています。
産業: 新しい材料の開発と、他の化学化合物の合成における前駆体として使用されます。
科学的研究の応用
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
6-クロロ-2-(4-メチルフェニル)-4-キノリンカルボン酸 2-(4-ニトロフェニル)-2-オキソエチルエステルの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。
類似の化合物との比較
6-クロロ-2-(4-メチルフェニル)-4-キノリンカルボン酸 2-(4-ニトロフェニル)-2-オキソエチルエステルは、以下のような他のキノリン誘導体と比較できます。
クロロキン: 抗マラリア活性で知られています。
キノリン-4-カルボン酸: さまざまな医薬品の合成に使用されます。
2-メチルキノリン: 抗菌性について研究されています。
6-クロロ-2-(4-メチルフェニル)-4-キノリンカルボン酸 2-(4-ニトロフェニル)-2-オキソエチルエステルの独自性は、その特定の置換パターンにあり、これは独特の化学的および生物学的特性を与えます。
類似化合物との比較
2-(4-Nitrophenyl)-2-oxoethyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-4-carboxylic acid: Used in the synthesis of various pharmaceuticals.
2-Methylquinoline: Studied for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
355420-65-4 |
|---|---|
分子式 |
C25H17ClN2O5 |
分子量 |
460.9 g/mol |
IUPAC名 |
[2-(4-nitrophenyl)-2-oxoethyl] 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17ClN2O5/c1-15-2-4-16(5-3-15)23-13-21(20-12-18(26)8-11-22(20)27-23)25(30)33-14-24(29)17-6-9-19(10-7-17)28(31)32/h2-13H,14H2,1H3 |
InChIキー |
ISTPKPQYNDXCME-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)






![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)



![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12051808.png)
